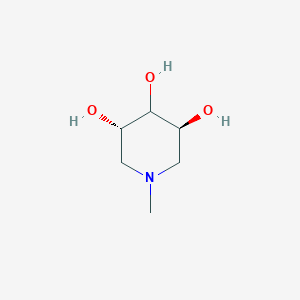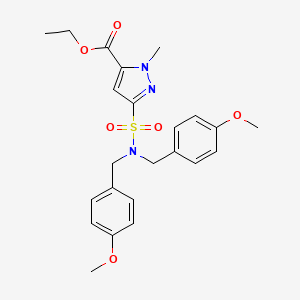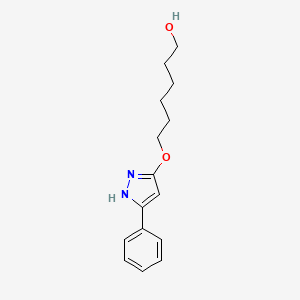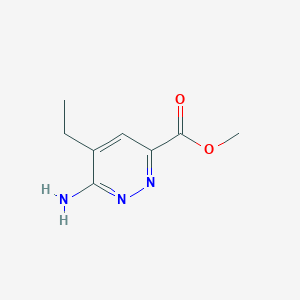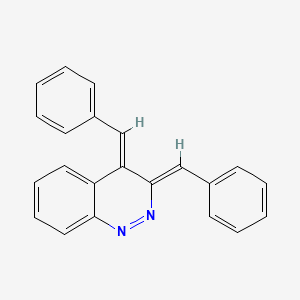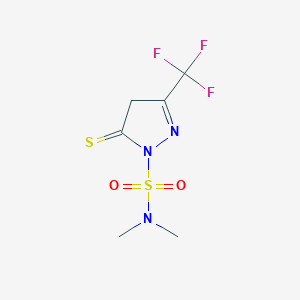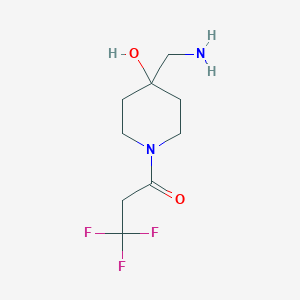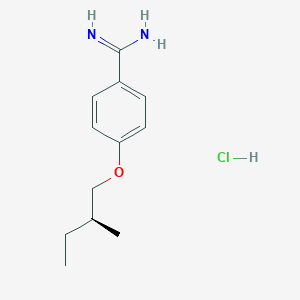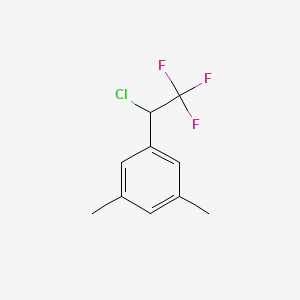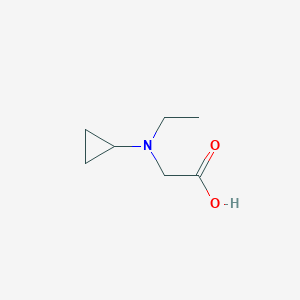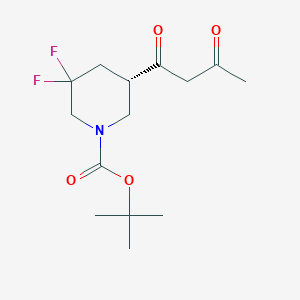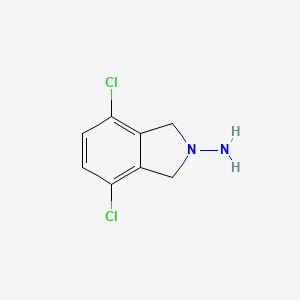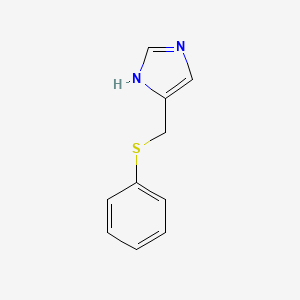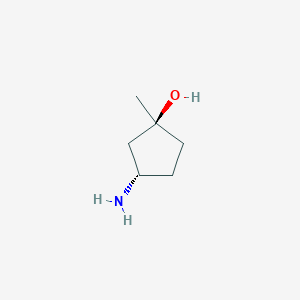
(1S,3S)-3-Amino-1-methylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3S)-3-Amino-1-methylcyclopentan-1-ol: is a chiral compound with a cyclopentane ring substituted with an amino group and a hydroxyl group The stereochemistry of the compound is defined by the (1S,3S) configuration, indicating the specific spatial arrangement of the substituents around the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3S)-3-Amino-1-methylcyclopentan-1-ol can be achieved through several methods. One common approach involves the reduction of a corresponding ketone or aldehyde precursor, followed by the introduction of the amino group. For example, the reduction of (1S,3S)-3-Amino-1-methylcyclopentanone using a reducing agent such as sodium borohydride or lithium aluminum hydride can yield the desired compound. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon, to facilitate the reduction of the precursor compound under hydrogen gas. The process is conducted in a high-pressure reactor to ensure efficient conversion and high yield.
Chemical Reactions Analysis
Types of Reactions: (1S,3S)-3-Amino-1-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form a fully saturated cyclopentane derivative using strong reducing agents.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of (1S,3S)-3-Amino-1-methylcyclopentanone.
Reduction: Formation of (1S,3S)-3-Amino-1-methylcyclopentane.
Substitution: Formation of various substituted cyclopentane derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: (1S,3S)-3-Amino-1-methylcyclopentan-1-ol is used as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature allows for the investigation of stereospecific binding and activity of enzymes.
Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of chiral drugs. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of fine chemicals and specialty materials. Its chiral properties are advantageous in the manufacture of optically active compounds.
Mechanism of Action
The mechanism of action of (1S,3S)-3-Amino-1-methylcyclopentan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity. For example, it may act as an inhibitor or activator of certain enzymes by mimicking the natural substrate’s structure and orientation.
Comparison with Similar Compounds
(1R,3R)-3-Amino-1-methylcyclopentan-1-ol: The enantiomer of the compound with opposite stereochemistry.
(1S,3S)-3-Hydroxy-1-methylcyclopentan-1-ol: A similar compound with a hydroxyl group instead of an amino group.
(1S,3S)-3-Amino-1-ethylcyclopentan-1-ol: A derivative with an ethyl group instead of a methyl group.
Uniqueness: (1S,3S)-3-Amino-1-methylcyclopentan-1-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to participate in stereospecific reactions and interactions makes it valuable in various applications, particularly in the synthesis of enantiomerically pure compounds.
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(1S,3S)-3-amino-1-methylcyclopentan-1-ol |
InChI |
InChI=1S/C6H13NO/c1-6(8)3-2-5(7)4-6/h5,8H,2-4,7H2,1H3/t5-,6-/m0/s1 |
InChI Key |
IYFHJEJEAYGRRF-WDSKDSINSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@@H](C1)N)O |
Canonical SMILES |
CC1(CCC(C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


